molecular formula C16H21BrN2O4S B5043906 {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone

Cat. No.: B5043906
M. Wt: 417.3 g/mol
InChI Key: IQRBSISQYQTWSR-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of phenylsulfonyl chloride to obtain 4-bromophenylsulfonyl chloride. This intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative. The final step involves the reaction of this intermediate with morpholine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. While other compounds may serve as plasticizers or have different industrial uses, this compound’s structure allows for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4S/c17-14-1-3-15(4-2-14)24(21,22)19-7-5-13(6-8-19)16(20)18-9-11-23-12-10-18/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBSISQYQTWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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